

Physicochemical Properties of 2-Methyl-3-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Methyl-3-nitrophenol*

Cat. No.: *B1294317*

[Get Quote](#)

This technical guide provides a comprehensive overview of the melting and boiling points of **2-Methyl-3-nitrophenol** (CAS No: 5460-31-1), a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Core Physicochemical Data

The melting and boiling points are critical parameters that define the physical state and inform the purification, handling, and storage procedures for a chemical compound. The experimentally determined values for **2-Methyl-3-nitrophenol** are summarized below.

Property	Value	Notes
Melting Point	146-148 °C	Literature value. Pure substances typically have a sharp melting range of 1-2°C. A broader range can indicate the presence of impurities. [1] [2] [3]
Boiling Point	269.5 ± 28.0 °C	At standard atmospheric pressure (760 mmHg).
147.0-152.0 °C	This value is also reported in the literature, potentially corresponding to the boiling point under reduced pressure. [1] [2]	

Experimental Protocols

The following sections detail the standard methodologies for the determination of melting and boiling points for solid organic compounds like **2-Methyl-3-nitrophenol**.

Melting Point Determination (Capillary Method)

The capillary method is the most common technique for determining the melting point of a crystalline solid.[\[1\]](#)[\[3\]](#)

Apparatus:

- Melting point apparatus (e.g., Thiele tube with heating oil or a modern digital instrument with a heated metal block)[\[4\]](#)
- Thermometer (calibrated)
- Glass capillary tubes (sealed at one end)
- Mortar and pestle

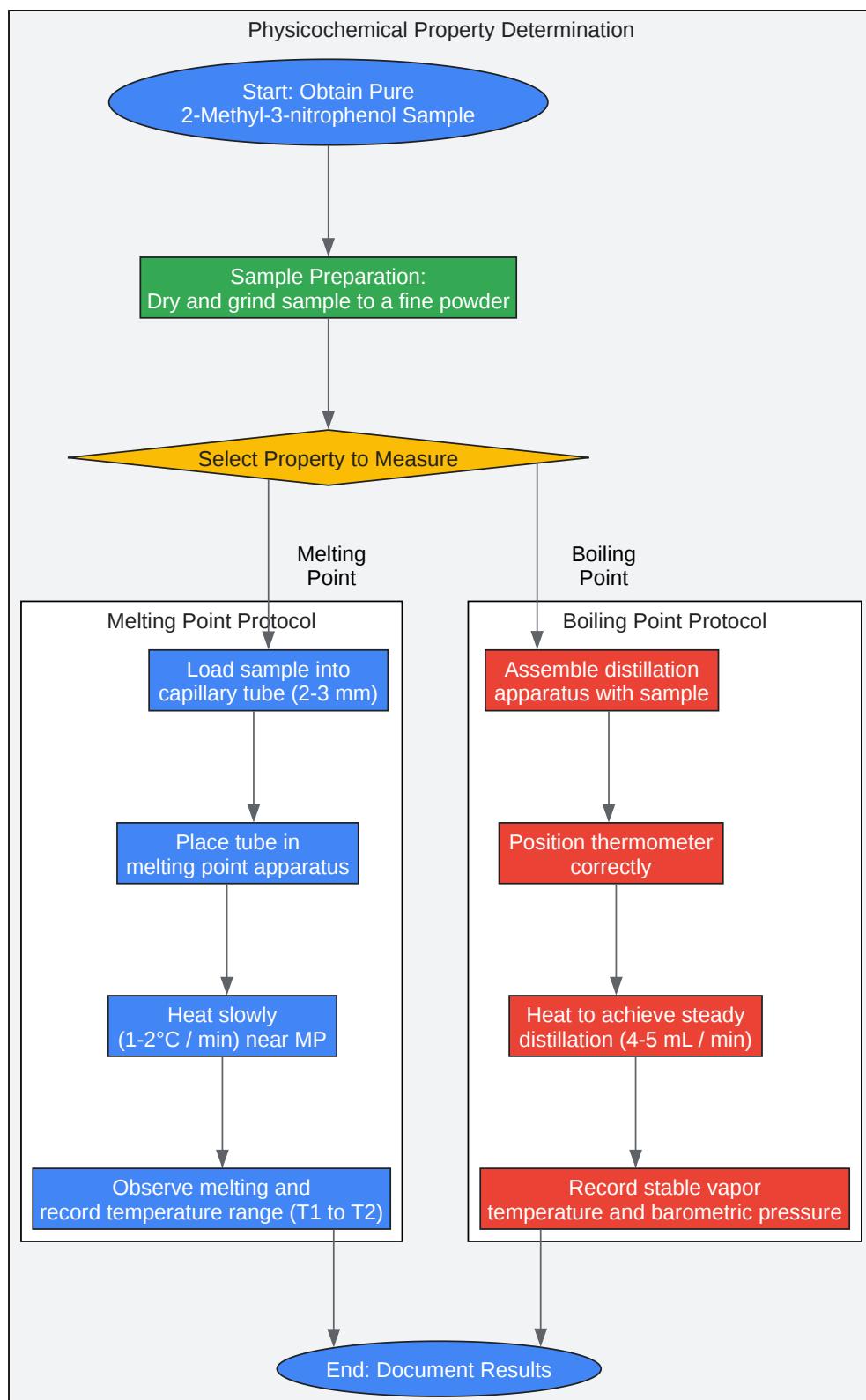
Procedure:

- Sample Preparation: The **2-Methyl-3-nitrophenol** sample must be completely dry and finely powdered.[1][5] This is achieved by grinding the crystalline solid using a mortar and pestle.
- Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end.[6] The packed sample height should be approximately 2-3 mm.[5]
- Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature measurement.[5]
- Heating and Observation:
 - A preliminary, rapid heating is often performed to determine an approximate melting temperature.[5]
 - For an accurate measurement, a new sample is heated to a temperature about 15-20°C below the approximate melting point.[5][6]
 - The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[3][5]
- Data Recording: The melting point is recorded as a range:
 - T1 (Onset of Melting): The temperature at which the first drop of liquid is observed.[5][6]
 - T2 (Complete Melting): The temperature at which the entire sample has transitioned into a clear liquid.[5][6]

Boiling Point Determination (Distillation Method)

For a non-volatile solid, the boiling point is typically determined from a larger sample size using a distillation apparatus. This method measures the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7][8]

Apparatus:


- Distillation flask (round-bottom)
- Condenser
- Thermometer and adapter
- Heating mantle or oil bath
- Receiving flask
- Boiling chips

Procedure:

- Apparatus Assembly: A simple distillation apparatus is assembled. A sufficient quantity of the **2-Methyl-3-nitrophenol** (at least 5-10 mL, obtained by melting the solid) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.[2][7]
- Thermometer Placement: The thermometer is positioned so that the top of its bulb is level with the bottom of the side-arm leading to the condenser.[9] This ensures the temperature of the vapor distilling into the condenser is accurately measured.
- Heating: The flask is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.[8]
- Data Recording: The temperature is monitored as the vapor condenses and collects in the receiving flask. The boiling point is the stable temperature observed on the thermometer during a steady rate of distillation.[2]
- Pressure Correction: The atmospheric pressure should be recorded, as the boiling point is pressure-dependent.[2] If the barometric pressure deviates from standard pressure (101.3 kPa), a correction should be applied.[10]

Process Visualization

The logical workflow for determining the physicochemical properties of a solid compound is outlined below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. westlab.com [westlab.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. thinksrs.com [thinksrs.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Determination of Boiling Range or Temperature and Distillation Range | Pharmaguideline [pharmaguideline.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- To cite this document: BenchChem. [Physicochemical Properties of 2-Methyl-3-nitrophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294317#2-methyl-3-nitrophenol-melting-point-and-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com